molecular formula C19H14ClN3O4 B2468840 N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-45-9

N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2468840
CAS RN: 899948-45-9
M. Wt: 383.79
InChI Key: VDQDBPZDRBXGJB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Synthesis and Activity in Cannabinoid Receptors

    A study on the synthesis and structure-activity relationships of compounds similar to N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide led to the development of potent and selective human cannabinoid (hCB1) inverse agonists (Meurer et al., 2005).

  • Synthesis and X-ray Diffraction Studies

    Research on derivatives of similar compounds, including X-ray diffraction studies, provides insights into their molecular and crystal structures, offering valuable information for potential applications in medicinal chemistry (Feklicheva et al., 2019).

  • Spectroscopic and Structural Analysis

    Studies focusing on the spectroscopic, structural, thermal, and antimicrobial properties of related compounds help in understanding their potential applications in various fields, including pharmacology (Sadeek et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial and Antifungal Agents

    Novel derivatives of 6-oxo-pyridine-3-carboxamide, structurally related to the compound , have been synthesized and evaluated as antibacterial and antifungal agents, showing promise in the treatment of infections (El-Sehrawi et al., 2015).

  • Antidepressant and Nootropic Agents

    Synthesis and evaluation of Schiff’s bases and 2-azetidinones of pyridine carboxamides, structurally akin to the compound , have shown potential as antidepressant and nootropic agents, highlighting their possible use in the treatment of mental health disorders (Thomas et al., 2016).

  • Antitumor Agents

    N-aryl(indol-3-yl)glyoxamides, with structural similarities, have been synthesized and studied for their cytotoxic properties, showing potential as antitumor agents (Marchand et al., 2009).

Spectroscopic and Chemical Properties

  • Solvent Effects on Spectroscopic Properties

    The study of solvent effects on absorption and fluorescence spectra of carboxamides helps understand the photophysical properties of these compounds, which can be crucial in the development of optical materials and sensors (Patil et al., 2011).

  • Spectroscopic, Fluorescence, and Luminescence Properties

    Research on the non-catalytic conversion of related compounds and their spectral-luminescence properties provides insights into their potential applications in fluorescence and luminescence-based technologies (Ershov et al., 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-16-8-1-2-9-17(16)21-18(24)15-7-4-10-22(19(15)25)12-13-5-3-6-14(11-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDBPZDRBXGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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